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Compound of Interest

5-Bromo-2-methoxy-7-
Compound Name: , ]
methylquinoxaline

cat. No.: B13016795

Executive Summary

5-Bromo-2-methoxy-7-methylquinoxaline (CAS: 2172977-40-9) is a trisubstituted
heterocyclic scaffold gaining prominence in the development of Protease-Activated Receptor 4
(PAR4) antagonists and kinase inhibitors.[1][2][3] Its structural utility lies in its orthogonal
reactivity profile: the C-5 bromine offers a handle for palladium-catalyzed cross-coupling, the C-
2 methoxy group serves as a convertible electrophilic site (or masked carbonyl), and the C-7
methyl group provides a vector for benzylic functionalization.[1][2][3]

This guide details the strategic application of this scaffold, providing validated protocols for
library synthesis and lead optimization.

Chemical Profile & Structural Logic

The compound is defined by a quinoxaline core with three distinct "vectors" for chemical
elaboration. This substitution pattern allows medicinal chemists to explore Structure-Activity
Relationships (SAR) in three spatial dimensions without protecting group manipulation.[1][2]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b13016795?utm_src=pdf-interest
https://www.benchchem.com/product/b13016795?utm_src=pdf-body
https://prepchem.com/5-bromo-2-methoxybenzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methoxyaniline
https://www.angenesci.com/productshow/AG003OJU.html
https://prepchem.com/5-bromo-2-methoxybenzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methoxyaniline
https://www.angenesci.com/productshow/AG003OJU.html
https://prepchem.com/5-bromo-2-methoxybenzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methoxyaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13016795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

. Electronic . -
Feature Position Synthetic Utility
Character

Primary Growth
Vector. Excellent
substrate for Suzuki-
Halogen C-5 Aryl Bromide Miyaura, Buchwald-
Hartwig, and
Sonogashira
couplings.[1][2][3]

Secondary Vector.
Acts as a masked
amide (quinoxalinone)

Alkoxy C-2 Imidate-like or a leaving group for

(with activation).[1][2]
[3]

Tertiary Vector.
Amenable to radical
bromination or

Alkyl C-7 Benzylic oxidation to adjust
lipophilicity and
metabolic stability.[1]
[2]

Physicochemical Properties:
e Molecular Weight: ~253.09 g/mol [1][2][3]
» Solubility: Moderate in DCM, THF; low in water.[1][2]

o Stability: Stable under standard ambient conditions.[1][2] The C-2 methoxy group is
susceptible to hydrolysis under strong acidic conditions (e.g., HBr/AcOH).[1][2][3]

Strategic Applications in Drug Discovery
A. PAR4 Antagonists (Antiplatelet Agents)
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Recent patent literature (e.g., Vertex Pharmaceuticals, W0O2018013776A1) identifies this
scaffold as a critical intermediate in the synthesis of tricyclic heteroaryl PAR4 antagonists.[1][2]

e Mechanism: The quinoxaline core mimics the adenosine/purine binding motifs often found in
GPCR and kinase ligands.[2]

e Role: The C-5 position typically anchors a biaryl system essential for occupying the
hydrophobic pocket of the receptor.[1][2]

B. Kinase Inhibition

Quinoxalines are "privileged structures" in kinase drug discovery (e.g., interaction with the
hinge region).[1][2]

o Design Strategy: The N-1 nitrogen often serves as a hydrogen bond acceptor.[1][2] The C-5
substituent can be elaborated to reach the "gatekeeper" residue, while the C-7 methyl can be
modified to solubilizing groups to improve ADME properties.[1][2][3]

Experimental Protocols
Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Use this protocol to attach aryl or heteroaryl "warheads" to the scaffold.[1][2][3]

Reagents:

Scaffold: 5-Bromo-2-methoxy-7-methylquinoxaline (1.0 equiv)[1][2][3]
e Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1][2][3]
o Catalyst:
(0.05 equiv)[1][2][3]
e Base:

(2.0 M aq, 3.0 equiv)[3]

e Solvent: 1,4-Dioxane[1][2][3]
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Step-by-Step Methodology:

e Degassing: Charge a microwave vial with the scaffold, boronic acid, and base. Add 1,4-
dioxane.[1][2][3] Sparge with argon for 5 minutes to remove dissolved oxygen (critical to
prevent homocoupling).[1][2]

o Catalyst Addition: Add the Pd catalyst quickly under a positive stream of argon and seal the
vial.

e Reaction: Heat to 90°C for 4-12 hours. (Microwave irradiation: 110°C for 30 mins is a viable
alternative).[1][2]

o Workup: Dilute with EtOAc, wash with water and brine. Dry over

[1][2]

 Purification: Flash chromatography (Hexane/EtOAc gradient). The methoxy group is stable
under these conditions.

Protocol B: C-2 Transformation (Methoxy to Oxo/Amine)

Use this protocol to convert the pyridine-like sector into a hydrogen-bond donor/acceptor motif.

[11[2][3]

Option 1: Hydrolysis to Quinoxalinone[1][2][3]

» Dissolve the scaffold in AcOH containing 33% HBr.
e Heat at 60°C for 2 hours.

¢ Result: Quantitative conversion to 5-bromo-7-methylquinoxalin-2(1H)-one. This reveals an
NH donor for hydrogen bonding.[1][2]

Option 2:

Displacement (Direct Amination) Note: The 2-methoxy group is a poor leaving group compared
to 2-chloro.[1][2][3] Activation or high temperature is required.[1][2]

o Reagents: Scaffold (1.0 equiv), Primary Amine (2.0 equiv), solvent (DMSO or NMP).[1][2]
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e Conditions: Heat to 120-140°C in a sealed tube.

o Catalysis: If conversion is low, use

(in situ generation) to first demethylate to the oxo-intermediate, followed by POCI3
chlorination and subsequent amination (The "One-Pot Activation” route).[1][2][3]

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal functionalization pathways available for this

scaffold.

C-5 Arylation Lead Optimization
Pd(dppf)Cl2, Ar-B(OH)2 . e tEad] Jptimization !  Dru
Suzuki Coupling (Biaryl PAR4 Ligands) s

HBr/AcOH )
Demethylation C-2 Hydrolysis
NBS, AIBN (Quinoxalinone H-Bond Donor)

Radical Bromination

5-Bromo-2-methoxy-

7-methylquinoxaline
(Core Scaffold)

C-7 Bromination
(Solubilizing Tail Attachment)

Click to download full resolution via product page

Caption: Orthogonal functionalization vectors of the 5-Bromo-2-methoxy-7-

methylquinoxaline scaffold.

Safety & Handling

Hazard Identification: As a halogenated heterocycle, treat as a potential skin and eye irritant.

Sensitization: Quinoxaline derivatives can be sensitizers; use double-gloving (nitrile) during
weighing.[2][3]

Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The methoxy group
prevents rapid oxidation, but the benzylic methyl is sensitive to light over long periods.[1]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://prepchem.com/5-bromo-2-methoxybenzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methoxyaniline
https://www.angenesci.com/productshow/AG003OJU.html
https://www.benchchem.com/product/b13016795?utm_src=pdf-body-img
https://www.benchchem.com/product/b13016795?utm_src=pdf-body
https://www.benchchem.com/product/b13016795?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methoxyaniline
https://www.angenesci.com/productshow/AG003OJU.html
https://prepchem.com/5-bromo-2-methoxybenzaldehyde/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13016795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

References

+ Vertex Pharmaceuticals Inc. (2018).[1][2] Tricyclic heteroaryl-substituted quinoline and
azaquinoline compounds as PAR4 inhibitors. W0O2018013776A1.[1][2]

+ Vertex Pharmaceuticals Inc. (2018).[1][2] Bicyclic heteroaryl substituted compounds.
W02018013774A1.[1][2]

¢ PubChem. (n.d.).[1][2] 5-bromo-7-methylquinoxaline (Related Analog Data). National Library
of Medicine.[1][2] [1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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